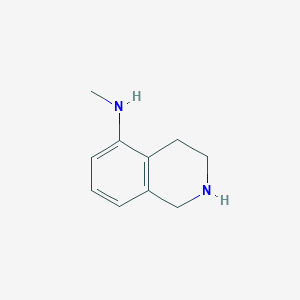

n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |

InChI |

InChI=1S/C10H14N2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,11-12H,5-7H2,1H3 |

InChI Key |

DPUCLAUQPBOPEA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1CCNC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Cyclization Approach

A prominent method involves a multi-step sequence starting from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by Suzuki coupling and intramolecular cyclization under reductive conditions.

Step 1: Intermolecular Reductive Amination

The aldehyde reacts with a primary amine under reductive amination conditions using sodium cyanoborohydride (NaCNBH3) in acidic methanol to form N-aryl benzylamines. This step typically proceeds with high yields (up to 96%) and good functional group tolerance.Step 2: Suzuki Coupling

The N-aryl benzylamine intermediate undergoes Suzuki coupling with 2-ethoxyvinyl pinacolboronate to introduce the C-3/C-4 unit of the tetrahydroisoquinoline ring. This palladium-catalyzed cross-coupling uses Pd(PPh3)4 and Cs2CO3 in a 1,4-dioxane/water mixture.Step 3: Intramolecular Reductive Cyclization

The ortho-ethoxyvinyl benzylamine intermediate is cyclized via intramolecular reductive amination using triethylsilane and trifluoroacetic acid (TFA) in dichloromethane. This step forms the tetrahydroisoquinoline ring system with the N-aryl substituent.Yields and Notes

Overall yields for the three-step sequence range up to 55%, with moderate to good yields in the Suzuki and cyclization steps. Electron-withdrawing substituents on the aromatic rings improve cyclization yields. The final products are sometimes air-sensitive and require inert atmosphere storage.

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | NaCNBH3, AcOH (cat.), MeOH | Up to 96 | High functional group tolerance |

| 2 | Suzuki coupling | Pd(PPh3)4, Cs2CO3, 1,4-dioxane/H2O | Moderate | Introduces C-3/C-4 unit |

| 3 | Intramolecular reductive cyclization | Et3SiH, TFA, DCM, 0 °C to RT | Moderate (6-41) | Sensitive to substituents, air-sensitive |

This method is considered more effective than previous approaches due to the availability of starting materials and fewer steps, providing predictable regioselectivity by using ortho-brominated aldehydes.

Direct C-1 Arylation via Lewis Acid Complexed α-Amino Carbanions

Another synthetic route involves the direct arylation at the C-1 position of N-methyl-1,2,3,4-tetrahydroisoquinolines by coupling α-amino carbanions complexed with Lewis acids and in situ generated arynes.

- This method allows the formation of 1-aryl-N-methyl-1,2,3,4-tetrahydroisoquinolines, which can be further functionalized.

- The reaction proceeds under mild conditions and provides access to complex alkaloid structures such as cryptostyline derivatives.

- The use of Lewis acid complexation stabilizes the carbanion intermediate, facilitating nucleophilic addition to arynes.

This approach is valuable for introducing aryl groups directly onto the tetrahydroisoquinoline core, potentially adaptable for preparing derivatives like n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine with appropriate modifications.

Alkylation of 1,2,3,4-Tetrahydroisoquinoline Derivatives

A classical method involves direct alkylation of the tetrahydroisoquinoline nitrogen with alkyl halides or derivatives:

- The tetrahydroisoquinoline core is first synthesized or obtained.

- N-methylation is achieved by reaction with methylating agents such as methyl iodide or methyl bromide under basic conditions.

- Introduction of the 5-amine substituent can be done either before or after N-methylation, depending on the synthetic route.

- Side-chain introduction can also be performed by alkylation with 2-bromoacetamide derivatives, followed by further functional group transformations.

This method is often combined with stereoselective synthesis starting from chiral precursors like methyl (S)-(+)-mandelate to obtain enantiomerically pure products. The process involves multiple steps including amidation, tosylation, and coupling reactions, with optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Reductive amination + Suzuki + cyclization | Multi-step, uses ortho-brominated aldehydes and amines | Good functional group tolerance, predictable regioselectivity | Moderate yields, air-sensitive products |

| Direct C-1 arylation via Lewis acid complexed carbanions | Arylation via arynes, mild conditions | Access to complex arylated derivatives | Requires specialized reagents and conditions |

| Direct alkylation of tetrahydroisoquinoline | Classical alkylation with alkyl halides | Straightforward, stereoselective options | Multi-step, may require protection/deprotection |

Research Findings and Practical Considerations

- The reductive amination/Suzuki/cyclization route is currently favored for its balance of efficiency and functional group tolerance, especially for synthesizing N-aryl tetrahydroisoquinolines with diverse substituents.

- Air sensitivity of the final compounds necessitates storage under inert atmosphere to prevent oxidative degradation.

- Electron-withdrawing groups on the aromatic rings enhance cyclization yields, suggesting electronic effects are critical in optimizing synthesis.

- Direct arylation methods provide alternative routes to functionalized derivatives but may require more complex setups.

- Alkylation methods remain useful for introducing methyl groups but often require careful control of stereochemistry and protection strategies.

Chemical Reactions Analysis

Alkylation Reactions

n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes alkylation with alkyl halides under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the amine, facilitating nucleophilic substitution.

Example Reaction:

Key Parameters:

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile)

-

Temperature: 60–100°C

-

Yield: 70–90% depending on alkyl halide reactivity.

Cyclization Reactions

Intramolecular cyclization is critical for constructing the tetrahydroisoquinoline core. Lewis acids like AlCl₃ or AlBr₃ catalyze Friedel-Crafts-type cyclizations.

Process Overview (Patent WO2002088088A1):

-

React N-(2-haloethyl)-α-methylbenzylamine with AlCl₃.

-

Cyclize at elevated temperatures (95–160°C).

Optimized Conditions:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Lewis Acid Equiv. | 1.6–1.8 equiv AlCl₃ | Minimizes impurities (Y, Z) . |

| Temperature | 140–160°C | Reduces reaction time to 1–4 hrs |

| Time | 0.5–6 hours | Ensures >95% conversion . |

Lithiation and Functionalization

The compound undergoes selective C1 lithiation using strong bases like LiTMP (lithium tetramethylpiperidide), enabling further functionalization.

Mechanistic Insight (ACS JOC 2019):

-

C1 vs. C4 Lithiation:

Application Example:

-

Lithiated intermediates react with electrophiles (e.g., aldehydes, epoxides) to form substituted derivatives .

Stereoselective Reactions

N-Methylimidazole (NMI) promotes stereoselective reactions, yielding both cis- and trans-isomers.

Case Study (ACS JOC 2014):

-

Reaction: Condensation of homophthalic anhydride with imines.

-

Outcome:

Key Observations:

-

Diagnostic NMR Signals:

N-Methylation Catalyzed by CuH

Copper hydride (CuH) enables selective N-methylation using paraformaldehyde and polymethylhydrosiloxane (PMHS).

Reaction Scheme:

Performance Metrics:

-

Substrate Scope: Works for aromatic and aliphatic amines.

-

Mechanism: Involves imine formation followed by hydride transfer .

Enzyme-Mediated Reactions

This compound interacts with monoamine oxidases (MAOs), influencing dopamine metabolism.

Key Findings:

Scientific Research Applications

Neuroprotective Properties

n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has been extensively studied for its neuroprotective effects against various neurotoxins. Research indicates that it can inhibit the neurotoxic effects of substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone, which are known to induce parkinsonian-like symptoms in animal models.

Analgesic Effects

The compound exhibits significant analgesic properties. Research has shown that it can enhance morphine-induced analgesia and reduce pain associated with diabetic neuropathic pain (DPN).

Case Studies

- A study involving streptozotocin-induced diabetic rats demonstrated that administration of this compound significantly reduced mechanical allodynia and thermal hyperalgesia. The results indicated a marked increase in paw withdrawal thresholds following treatment with the compound .

Potential in Treating Neurodegenerative Diseases

Given its neuroprotective and analgesic properties, this compound holds promise for therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Research Insights

- The compound has been implicated in complex mechanisms that protect against neurotoxicity and support neuronal health. Its ability to modulate dopamine metabolism suggests a potential role in managing conditions characterized by dopaminergic deficits .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mechanism of Action

The mechanism of action of n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects. Additionally, it has been shown to scavenge free radicals and reduce oxidative stress, further enhancing its neuroprotective properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights critical differences between n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine and its analogs:

Pharmacological and Biochemical Implications

- Lipophilicity : The N1-methyl group in the title compound enhances membrane permeability compared to the unsubstituted parent, making it more suitable for central nervous system (CNS) targets .

- Solubility: Dihydrochloride salts (e.g., 2-methyl derivative) exhibit improved solubility in aqueous media, critical for intravenous formulations .

- Steric and Polar Effects : The ethanesulfonyl group introduces steric bulk and polarity, which may reduce off-target interactions in enzyme inhibition assays .

Biological Activity

n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (commonly referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that combines an isoquinoline with a piperidine framework. The methyl group attached to the nitrogen atom at the 1-position is crucial for its biological activity.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Exhibits neuroprotective effects and interacts with neurotransmitter systems. |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Known for its endogenous presence and potential neuroprotective effects. |

| Salsolinol | Structure | Investigated for its role in addiction and neurotoxicity. |

1MeTIQ exhibits several mechanisms through which it exerts its biological effects:

- Neuroprotection : It has been shown to protect against neurotoxic agents such as MPP+ and rotenone by inhibiting mitochondrial dysfunction and reducing oxidative stress. This protective effect is attributed to its ability to enhance dopamine metabolism and inhibit monoamine oxidase (MAO) activity .

- Pain Modulation : Research indicates that 1MeTIQ can reverse diabetic neuropathic pain in animal models. In a study involving streptozotocin-induced diabetic mice, administration of 1MeTIQ significantly reduced mechanical allodynia and thermal hyperalgesia comparable to gabapentin treatment .

Neuroprotective Effects

Numerous studies highlight the neuroprotective properties of 1MeTIQ:

- Inhibition of Neurotoxicity : 1MeTIQ has been shown to prevent neurotoxic effects induced by MPP+, which is known to cause parkinsonian symptoms. This was demonstrated through behavioral assays and biochemical analysis showing preservation of dopaminergic neurons .

- Antioxidant Properties : The compound exhibits free radical scavenging abilities and can inhibit the formation of reactive oxygen species (ROS), contributing to its neuroprotective profile .

Pain Relief

The efficacy of 1MeTIQ in alleviating pain has been documented in various studies:

- Diabetic Neuropathic Pain : In a controlled study on diabetic mice, different doses of 1MeTIQ were administered (15–45 mg/kg), resulting in significant pain relief compared to control groups . The compound's effects were reversible with naloxone and ondansetron, indicating involvement of opioidergic and serotonergic pathways.

Study on Diabetic Neuropathy

A pivotal study investigated the effects of 1MeTIQ on diabetic neuropathic pain. The experimental design included:

- Groups : Mice were divided into six groups including saline control, STZ-induced diabetic control, gabapentin-treated group, and three groups receiving varying doses of 1MeTIQ.

- Results : The highest dose (45 mg/kg) led to a significant reduction in pain thresholds compared to diabetic controls (p < 0.0001), demonstrating the compound's potential as a therapeutic agent for neuropathic pain management .

Neuroprotective Effects Against MPTP-Induced Toxicity

In another study focused on parkinsonian models:

Q & A

Basic Research Questions

Q. What are effective synthetic routes for n-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : Optimize solvent systems (e.g., methanol, ethanol, or mixed solvents like methanol/hexane) and amine catalysts (e.g., diethylamine or triethylamine) to improve yields. For example, using a 1:1 methanol/hexane solvent system at 60°C with 10% triethylamine increased yields of analogous tetrahydroisoquinoline derivatives to ~70% . Monitor reaction progress via TLC or HPLC, and adjust flow rates (e.g., 1.5 mL/min for slower kinetics) to reduce side products.

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups in similar compounds show characteristic shifts at δ 2.2–2.5 ppm (¹H) and δ 35–45 ppm (¹³C) . HRMS (ESI+) provides molecular weight validation (e.g., calculated vs. observed m/z within ±0.001 Da) . IR spectroscopy can identify secondary amine stretches (N–H at ~3300 cm⁻¹) and aromatic C–H bending modes .

Q. What crystallization strategies are recommended for X-ray diffraction studies of this compound?

- Methodological Answer : Use SHELXL for refining high-resolution or twinned data. Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines to handle anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.